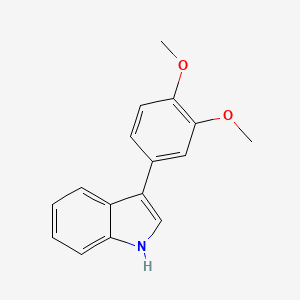

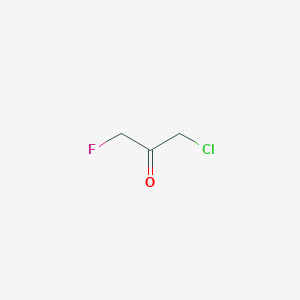

1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one

カタログ番号 B8805430

CAS番号:

58518-08-4

分子量: 198.14 g/mol

InChIキー: LISOVATZGSPQOC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” is a chemical compound with the molecular formula C10H5F3O . It has a molecular weight of 198.14100 .

Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” consists of a phenyl group attached to a but-3-yn-2-one backbone with three fluorine atoms attached to the terminal carbon .Chemical Reactions Analysis

“1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” reacts with diphenyldiazomethane at 20°С in ethyl ether to afford 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole . The process involves a stage of [3+2]-cycloaddition of the reagents, and the arising 3H-pyrazole subsequently enters in an uncommon [3+6]-cycloaddition with one more molecule of diphenyldiazomethane .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” are not fully detailed in the available resources. It has a molecular weight of 198.14100 and a molecular formula of C10H5F3O .特性

CAS番号 |

58518-08-4 |

|---|---|

製品名 |

1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one |

分子式 |

C10H5F3O |

分子量 |

198.14 g/mol |

IUPAC名 |

1,1,1-trifluoro-4-phenylbut-3-yn-2-one |

InChI |

InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H |

InChIキー |

LISOVATZGSPQOC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C#CC(=O)C(F)(F)F |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Phenylacetylene (10.8 mL, 0.098 mole) was added into a 3-Neck round bottom flask under an atmosphere of Nitrogen. THF (100 mL) was added and the reaction was stirred and cooled to 0° C. 2.5 M n-butyllithium in hexane (36 mL, 0.089 mole) was added via syringe at 0° C. over 30 min. The reaction was stirred at 0° C. for 30 minutes. Ethyl trifluoroacetate (5.31 mL, 0.045 mole) was added via syringe at −60 to −50° C. over 10 minutes. The reaction was stirred at −70° C. for 1 h. Ammonium chloride 28% w/w in water (60 mL) was added and the mixture was extracted with Ether (2×50 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo, and then allowed to stand under high vacuum for 2 h to afford an orange oil. The oil was chromatographed on silica gel with 2:1 hexanes, methylene chloride to afford the title compound as a yellow oil; 1H NMR (CDCl3, 400 MHz) δ 7.44-7.48 (tt, 2H), 7.55-7.60 (tt, 1H), 7.67-7.70 (m, 2H); 19F NMR (CDCl3, 400 MHz) δ 77.54 (s).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate](/img/structure/B8805355.png)

![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)

![3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B8805409.png)

![Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid](/img/structure/B8805438.png)